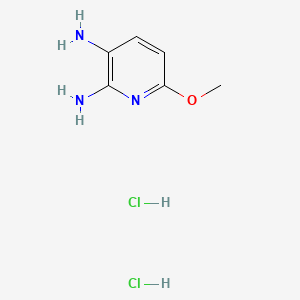
6-Methoxypyridine-2,3-diamine dihydrochloride
Cat. No. B1305077
Key on ui cas rn:
94166-62-8
M. Wt: 212.07 g/mol
InChI Key: HFTXXPTXSCLIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07256295B2
Procedure details


2,3-Diamino-6-methoxypyridine dihydrochloride, 25.0 gm (0.117 mole) was suspended in water (50.0 ml) and the mixture was cooled to 15° C. After cooling, the reaction mixture was neutralized with 25% aqueous ammonia solution to the pH of 7.0 to 8.0. The separated precipitate was stirred for half an hour and then filtered out. After drying under vacuum 14.95 gm of 2,3-diamino-6-methoxypyridine (92.0% yield) was obtained with a purity of 99.01% by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
92%
Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([O:11][CH3:12])[N:5]=1.N>O>[NH2:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([O:11][CH3:12])[N:5]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.NC1=NC(=CC=C1N)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The separated precipitate was stirred for half an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered out
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=CC=C1N)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.95 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
